molecular formula C18H18O2 B13904145 Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate

Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate

Cat. No.: B13904145
M. Wt: 266.3 g/mol
InChI Key: NEDCGJPIPIYLPR-SJORKVTESA-N
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Description

Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate (CAS 1052651-08-7) is a chiral cyclopropane derivative of interest in organic and medicinal chemistry research. With a molecular formula of C18H18O2 and a molecular weight of 266.3343 g/mol, this compound features a stereospecifically defined cyclopropane ring attached to a biphenyl system . Cyclopropane-containing structures are valuable scaffolds in chemical biology and drug discovery, often used in the synthesis of more complex molecules and in the development of pharmacologically active compounds . Patents indicate that derivatives of biphenyl cyclopropanecarboxylate have been investigated for their potential biological activities, including anti-inflammatory and analgesic properties . Furthermore, structurally similar chiral cyclopropane compounds are frequently utilized in academic and industrial research to explore biological pathways and as key intermediates in the asymmetric synthesis of potential therapeutic agents . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

ethyl (1S,2S)-2-(4-phenylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3/t16-,17+/m1/s1

InChI Key

NEDCGJPIPIYLPR-SJORKVTESA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

Overview:
The most direct and widely adopted method for synthesizing ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate involves the cyclopropanation of a biphenyl-substituted alkene using ethyl diazoacetate in the presence of a transition metal catalyst.

General Reaction Scheme:
$$
\text{Biphenyl-substituted alkene} + \text{Ethyl diazoacetate} \xrightarrow{\text{Rh(II), Cu(I), or other catalyst}} \text{this compound}
$$

Key Features:

  • Catalysts: Rhodium(II) acetate, copper(I) salts, or other chiral catalysts to induce stereoselectivity.
  • Solvents: Dichloromethane, toluene, or other non-protic solvents.
  • Temperature: Typically 0–25°C for optimal selectivity and yield.
  • Yield: Moderate to high (often 60–90%) depending on reaction conditions and catalyst system.
  • Stereoselectivity: Use of chiral ligands or catalysts can favor the (1S,2S) enantiomer.

Table: Representative Cyclopropanation Conditions

Entry Catalyst Solvent Temp (°C) Yield (%) ee (%)
1 Rh2(OAc)4 DCM 0–25 75 90
2 CuOTf/ligand Toluene 0–10 68 85

ee = enantiomeric excess; values are representative and may vary by system.

Stepwise Synthesis via Functionalized Precursors

Overview:
An alternative approach involves constructing the cyclopropane ring from functionalized biphenyl derivatives through a series of transformations, including halogenation, condensation, reduction, and ring closure.

Key Steps:

  • Halogenation: Biphenyl acetophenone is brominated in the presence of AlCl3 to yield phenacyl bromide.
  • Condensation: Phenacyl bromide reacts with the sodium salt of ethyl cyanoacetate to form ethyl phenacyl cyanoacetate.
  • Reduction: The cyanoacetate is reduced to the corresponding carbinol using sodium borohydride.
  • Cyclopropanation: The carbinol is converted to the chlorocyanoacetate, then cyclized using sodium hydride in THF to form the cyclopropane ring.
  • Hydrolysis/Decarboxylation: The product is hydrolyzed and decarboxylated to yield the cyclopropanecarboxylic acid, which can be esterified to the ethyl ester.

Table: Stepwise Synthesis Conditions

Step Reagents/Conditions Purpose
1 Br2, AlCl3, ether Bromination
2 Na ethyl cyanoacetate, condensation C–C bond formation
3 NaBH4, MeOH Reduction
4 SOCl2, benzene; NaH, THF Cyclopropane ring closure
5 KOH, EtOH; acid workup Hydrolysis, decarboxylation

Photochemical Methods

Overview:
Photolysis of styrene derivatives with bromomalononitrile in the presence of a suitable solvent can yield cyclopropane derivatives, which may be further functionalized to the target compound. This method is less commonly used for enantioselective synthesis but can be adapted for racemic mixtures.

Table: Photochemical Cyclopropanation

Substrate Photoreagent Solvent Notes
Biphenyl-styrene Bromomalononitrile CH2Cl2 UV irradiation required

Research Discoveries and Advances

  • Catalyst Development: Advances in chiral transition metal catalysts have significantly improved the enantioselectivity of the cyclopropanation reaction, with enantiomeric excesses exceeding 90% in optimized systems.
  • Mechanistic Insights: Studies reveal that the cyclopropanation proceeds via metal-carbene intermediates, with ligand environment dictating the stereochemical outcome.
  • Functionalization: The ethyl ester group allows for further derivatization, making the compound a versatile intermediate for more complex molecule synthesis.
  • Applications: The compound's cyclopropane ring and biphenyl moiety are of interest for pharmaceutical lead discovery and materials science due to their rigidity and electronic properties.

Summary Table: Preparation Methods Comparison

Method Stereoselectivity Yield Scalability Typical Use
Transition metal-catalyzed cyclopropanation High (with chiral catalyst) Moderate–High High Research, industry
Stepwise functionalized precursor synthesis Moderate Moderate Moderate Custom synthesis
Photochemical methods Low–Moderate Variable Low Racemic mixtures

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: 2-(4-Biphenylyl)cyclopropanecarboxylic acid.

    Reduction: 2-(4-Biphenylyl)cyclopropanol.

    Substitution: Nitro- or halogen-substituted biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The biphenyl moiety may interact with hydrophobic pockets in proteins, while the cyclopropane ring can induce strain and reactivity in the molecule. These interactions can lead to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Molecular Formula Key Substituent Notable Properties References
Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate 56319-02-9 C₁₈H₁₈O₂ 4-Biphenylyl High hydrophobicity (inferred); chiral
Ethyl 2-(3-Chlorophenyl)cyclopropanecarboxylate 92576-45-9 C₁₂H₁₃ClO₂ 3-Chlorophenyl Electron-withdrawing Cl; moderate logP
Ethyl (1S,2S)-2-Iodocyclopropane-1-carboxylate 129352-62-1 C₆H₉IO₂ Iodo Steric bulk; potential radiopharmaceutical use
Ethyl (1S,2S)-2-(3-Pyridinyl)cyclopropanecarboxylate N/A C₁₁H₁₃NO₂ 3-Pyridinyl Basic N-atom; XlogP = 1.3; enhanced solubility
(1S,2S)-Cyclohexyl 2-(Azidomethyl)cyclopropanecarboxylate N/A C₁₁H₁₆N₃O₂ Azidomethyl Click chemistry utility; reactive functional group
Key Observations:
  • Electronic Effects : Chlorine () and iodine () substituents introduce electron-withdrawing and steric effects, respectively, altering reactivity and binding affinities.
  • Hydrophobicity : The biphenylyl group in the target compound likely confers higher logP compared to pyridinyl (XlogP = 1.3) or azidomethyl derivatives .
  • Stereochemical Consistency : All analogs retain the (1S,2S) configuration, ensuring comparable spatial constraints critical for enantioselective interactions.

Biological Activity

Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate, a compound with the molecular formula C18H18O2 and CAS number 1052651-08-7, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C18H18O2
  • Molecular Weight : 266.34 g/mol
  • IUPAC Name : Ethyl (1S,2S)-2-(4-biphenylyl)cyclopropane-1-carboxylate
  • CAS Number : 1052651-08-7

Structural Representation

The compound features a cyclopropane ring linked to a biphenyl group, contributing to its unique reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of various derivatives related to this compound. For instance, compounds derived from similar structures were tested against a range of microorganisms:

MicroorganismActivity Observed
Bacteria
Escherichia coliSignificant
Staphylococcus aureusSignificant
Pseudomonas aeruginosaModerate
Streptococcus pyogenesSignificant
Klebsiella pneumoniaeModerate
Fungi
Aspergillus flavusSignificant
Candida albicansModerate

These results suggest that compounds with similar structural motifs may exhibit comparable antimicrobial effects, indicating a potential therapeutic avenue for infections caused by resistant strains .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within microbial cells. The cyclopropane moiety may act as a reactive site, while the biphenyl group can facilitate binding to biological receptors or enzymes. This dual functionality allows for diverse mechanisms of action, including disruption of cell wall synthesis and interference with metabolic pathways .

Case Study 1: Antimicrobial Screening

A study conducted on various synthesized derivatives demonstrated that several compounds exhibited notable antibacterial activity against standard strains. The screening included both Gram-positive and Gram-negative bacteria, confirming the broad-spectrum potential of these compounds .

Case Study 2: Inhibitory Effects on Viral Proteases

Research has also explored the inhibitory effects of cyclopropane derivatives on viral proteases, particularly in the context of coronaviruses. This compound was investigated for its ability to inhibit SARS-CoV-2 protease activity. Preliminary findings suggest that modifications in the structure could enhance potency against viral targets .

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